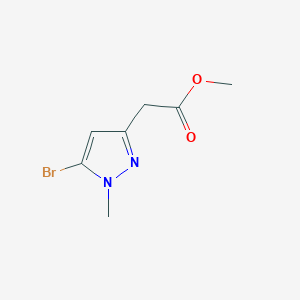
Methyl 5-bromo-1-methyl-1H-pyrazole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an ester functional group. The presence of these substituents imparts unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Esterification: The final step involves the esterification of the brominated pyrazole with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethanol.
Oxidation: Methyl 2-(5-bromo-1-carboxy-1H-pyrazol-3-yl)acetate.
Scientific Research Applications
Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(5-iodo-1-methyl-1H-pyrazol-3-yl)acetate
Uniqueness
Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate is unique due to the presence of the bromine atom, which can undergo specific substitution reactions not possible with other halogens
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 2-(5-bromo-1-methylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-6(8)3-5(9-10)4-7(11)12-2/h3H,4H2,1-2H3 |
InChI Key |
RXHYYCRXCBFILM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















